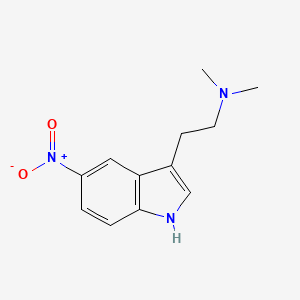

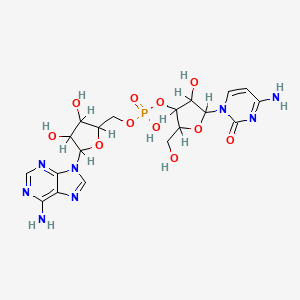

![molecular formula C14H8N2S B1604994 [1]Benzothieno[2,3-b]quinoxaline CAS No. 243-69-6](/img/structure/B1604994.png)

[1]Benzothieno[2,3-b]quinoxaline

Descripción general

Descripción

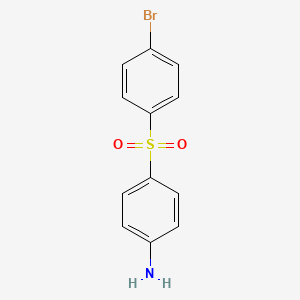

- Benzothieno[2,3-b]quinoxaline is a heterocyclic compound belonging to the class of bicyclic aromatic heterocycles. It contains a benzene ring fused with a pyrazine ring.

- It is also known as a benzopyrazine .

- The compound has attracted attention due to its potential biological and pharmaceutical properties.

Synthesis Analysis

- Various synthetic strategies have been reported for quinoxaline derivatives.

- Recent advances include environmentally benign approaches, such as using aldehydes, benzimidazoles, and orthophenylenediamine in the synthesis.

Molecular Structure Analysis

- Benzothieno[2,3-b]quinoxaline has a benzene ring fused with a pyrazine ring.

- It is a low-melting solid, soluble in water, and a weak base.

Chemical Reactions Analysis

- Quinoxalines participate in various chemical reactions, including cyclizations, functional group transformations, and derivatizations.

- Mechanistic studies have explored the formation of quinoxalines from suitable precursors.

Physical And Chemical Properties Analysis

- Benzothieno[2,3-b]quinoxaline is a colorless oil that melts just above room temperature.

- Detailed physical and chemical properties can be found in safety data sheets.

Aplicaciones Científicas De Investigación

-

Methods of Application or Experimental Procedures : Describe the process of how “1Benzothieno[2,3-b]quinoxaline” is applied in this field. This could involve its synthesis, the conditions required for its use, the equipment used, etc.

-

Results or Outcomes : Present the results obtained from using “1Benzothieno[2,3-b]quinoxaline” in this application. This would involve any data or statistics that show its effectiveness, any side effects, and how it compares to other compounds used in the same field.

-

Dye-Sensitized Solar Cells and Organic Photovoltaics

- BTBT has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

- The aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour of BTBT have been reported for the first time .

- Two new BTBT derivatives were designed and synthesized: BTBT-tetraphenylethylene (BTBT-TPE) and BTBT-phenyl-N,N-dimethylamine (BTBT-NMe) .

- BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .

-

Organic Field-Effect Transistors (OFETs)

- BTBT is a champion molecule for high-mobility OFET devices .

- A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners .

- This approach allows the solid-state assembly and molecular orbital energy levels to be modulated .

- The hole mobilities extracted from transistors fabricated using blends of phenyl or methoxy functionalized unsymmetrical BTBTs were double those measured for devices fabricated using pristine PIDTBT .

-

Optoelectronic Applications

-

Mechanochromism and Aggregation-Induced Emission

- BTBT has been utilized in mechanochromism and aggregation-induced emission .

- Two new BTBT derivatives were designed and synthesized: 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) and 1benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) .

- BTBT-TPE showed aggregation-induced emission (AIE) whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .

- BTBT-NMe was found to possess great interaction, resulting in the halochromic (protonation) effect .

-

Modular Synthesis of Unsymmetrical BTBT Molecular Semiconductors

- A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners .

- This approach allows the solid-state assembly and molecular orbital energy levels to be modulated .

- The hole mobilities extracted from transistors fabricated using blends of phenyl or methoxy functionalized unsymmetrical BTBTs were double those measured for devices fabricated using pristine PIDTBT .

-

Synaptic Devices and Organic Light-Emitting Transistors

Safety And Hazards

- Quinoxalines may cause skin and eye irritation.

- Avoid ingestion, inhalation, and dust formation.

- Store in a well-ventilated place away from heat and flames.

Direcciones Futuras

- Researchers continue to explore novel synthetic strategies and functionalization of quinoxaline scaffolds.

- Transition-metal-free catalysis and sustainable methods are promising areas for future development.

Please note that this analysis is based on available information, and further research may yield additional insights. 🌟

Propiedades

IUPAC Name |

[1]benzothiolo[3,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJGTGWWLRKTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299303 | |

| Record name | [1]Benzothieno[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1]Benzothieno[2,3-b]quinoxaline | |

CAS RN |

243-69-6 | |

| Record name | [1]Benzothieno[2,3-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1]Benzothieno[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)

![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)